4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrrolidinone ring, which is further substituted with a 3-fluorophenyl group and a chlorine atom. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with signaling pathways crucial for cell survival and proliferation. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-fluorophenyl)benzenesulfonamide: Lacks the pyrrolidinone ring, which may affect its biological activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:
Uniqueness
The presence of the pyrrolidinone ring and the specific substitution pattern in 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide makes it unique compared to other sulfonamides. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGIYOQLQLQMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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